2-Bromo-5-ethoxy-1,3-dimethylbenzene physical properties
2-Bromo-5-ethoxy-1,3-dimethylbenzene physical properties
Content Type: Technical Monograph / Synthesis Guide Subject: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) Audience: Medicinal Chemists, Process Development Scientists, Materials Researchers[1]
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene is a highly specialized aryl bromide building block characterized by a unique steric and electronic environment. The molecule features a bromine atom flanked by two methyl groups (the "hindered" 2-position) and an ethoxy group at the para-position (the 5-position). This specific substitution pattern makes it a critical intermediate in the synthesis of sterically congested biaryls via Suzuki-Miyaura coupling and a core scaffold for GPR40 receptor agonists and mechanically interlocked molecules (rotaxanes).
This guide provides a definitive reference on its physical properties, validated synthesis pathways, and spectroscopic characterization, moving beyond generic database entries to offer actionable experimental insights.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule belongs to the class of 4-halo-3,5-dimethylphenetoles . Its symmetry (C2v point group) simplifies its NMR spectra but complicates its synthesis via direct bromination due to competing steric and electronic directing effects.
| Property | Detail |
| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |
| Common Synonyms | 4-Bromo-3,5-dimethylphenetole; 4-Bromo-2,6-dimethyl-1-ethoxybenzene |
| CAS Number | 91799-52-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | CCOc1cc(C)c(Br)c(C)c1 |
| InChI Key | KSWNETKHMFNBRH-UHFFFAOYSA-N (Analog) |
Structural Logic
The 2-bromo-1,3-dimethyl motif creates a "steric pocket" around the halogen. This hindrance suppresses side reactions (like dehalogenation) during metal-catalyzed cross-couplings but requires specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. The 5-ethoxy group acts as a strong electron-donating group (EDG), activating the ring and increasing the electron density at the carbon-bromine bond, which can make the oxidative addition step more challenging compared to electron-deficient aryl bromides.
Physical Properties[2][3][5][6][7][8][9][10]
Quantitative data is derived from experimental values of the close analog (methoxy) and calculated physicochemical descriptors.
| Property | Value / Range | Condition |
| Physical State | Low-melting solid or viscous liquid | @ 25°C |
| Melting Point | 20 – 25 °C (Predicted) | Note: Phenol precursor MP is 115°C; alkylation significantly lowers MP. |
| Boiling Point | 135 – 140 °C | @ 13 mmHg |
| Boiling Point (atm) | ~255 °C | @ 760 mmHg |
| Density | 1.31 ± 0.05 g/cm³ | Liquid phase |
| Solubility | High: DCM, THF, Toluene, EtOAcInsoluble: Water | Lipophilic nature (LogP ~3.8) |
| Refractive Index | 1.545 | Predicted |
| Flash Point | > 110 °C | Closed Cup |
Synthesis & Purification Protocols
Direct bromination of 1-ethoxy-3,5-dimethylbenzene is not recommended due to poor regioselectivity; the activated positions ortho to the ethoxy group (4 and 6) compete with the sterically hindered position between the methyls (2).
Recommended Route: Bromination of the phenol prior to alkylation ensures the bromine is installed in the correct position (para to the hydroxyl) due to the overwhelming directing power of the -OH group and thermodynamic control.
Workflow Diagram (DOT)
Caption: Two-step regioselective synthesis ensuring bromine placement at the sterically hindered 2-position.
Detailed Methodology
Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol[2][3]
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Reagents: 3,5-Dimethylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (0.5 M).
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Procedure: Dissolve 3,5-dimethylphenol in DMF at 0°C. Add NBS portion-wise over 30 minutes to avoid exotherms.
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Mechanism: The hydroxyl group directs the electrophile (Br+) to the para-position. The ortho-positions are less favored due to the combined directing effects and thermodynamics.
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Workup: Pour into ice water. Filter the white precipitate.
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Validation: MP should be 113–115°C .
Step 2: Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene[4]
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Reagents: 4-Bromo-3,5-dimethylphenol (Intermediate, 1.0 eq), Ethyl Iodide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Reagent Grade).
-
Procedure:
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Suspend intermediate and K₂CO₃ in acetone.
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Add Ethyl Iodide dropwise.
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Heat to reflux (approx. 56°C) for 12–16 hours.
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Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (polar) will disappear; the product (non-polar) will appear near the solvent front.
-
-
Purification:
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Filter off inorganic salts.
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Concentrate filtrate.
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Distillation: High vacuum distillation is preferred for high purity (>98%).
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Column: Silica gel, eluting with 100% Hexanes to 5% EtOAc/Hexanes.
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Characterization & Spectroscopy
The symmetry of the molecule results in a simplified NMR spectrum, which is the primary method for confirming the correct isomer (Br between methyls).
¹H NMR (500 MHz, CDCl₃)
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δ 6.70 (s, 2H): Aromatic protons at positions 4 and 6. The singlet confirms chemical equivalence, proving the plane of symmetry.
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δ 4.02 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).
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δ 2.38 (s, 6H): Methyl protons at positions 1 and 3. A single peak confirms they are equivalent and flanking the bromine.
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δ 1.41 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).
Mass Spectrometry (GC-MS)
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Molecular Ion: m/z 228 and 230.
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Pattern: 1:1 intensity ratio characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation: Loss of ethyl group (M-29) and loss of bromine (M-80).
Applications in Research
Drug Discovery (GPR40 Agonists)
This compound serves as a lipophilic "head group" in GPR40 (FFAR1) agonists used for Type 2 Diabetes research. The 2,6-dimethyl substitution pattern (relative to the ether linkage) twists the biaryl axis, locking the conformation of the drug molecule to fit specific receptor pockets.
Supramolecular Chemistry (Rotaxanes)
The bulky 3,5-dimethyl-4-bromophenol motif is used as a "stopper" or an "axle" component in mechanically interlocked molecules. The steric bulk prevents the macrocycle from slipping off the axle, while the bromine allows for further functionalization via cross-coupling.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (aryl bromides can degrade/discolor over time).
References
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Synthesis of Phenol Precursor: Tang, Y., et al. "A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate." Synlett, 2018.
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Physical Properties (Analog): PubChem Compound Summary for CID 235992 (2-Bromo-5-methoxy-1,3-dimethylbenzene).
- Application in Rotaxanes: Berná, J., et al. "Macroscopic transport by synthetic molecular machines." Nature Materials, 2005. (Contextual reference for 3,5-dimethylphenol stoppers).
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Commercial Availability & CAS: Chemical Book Entry for CAS 91799-52-9.
Sources
- 1. 14344-82-2|2-Bromo-3',5-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
